Product packaging for 1-Benzhydrylpiperidin-4-amine(Cat. No.:CAS No. 57645-63-3)

1-Benzhydrylpiperidin-4-amine

Cat. No.: B3272933
CAS No.: 57645-63-3
M. Wt: 266.4 g/mol
InChI Key: KOCZKNXRWWLAGO-UHFFFAOYSA-N
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Description

1-Benzhydrylpiperidin-4-amine (CAS# 181641-49-6) is a chemical compound with the molecular formula C24H26N2 and a molecular weight of 342.48 g/mol . It features a piperidine ring, a six-membered heterocycle with one nitrogen atom, which is a fundamental structural motif prevalent in pharmaceuticals and fine chemicals . The benzhydryl (diplenylmethyl) substituent is a common feature in compounds with biological activity. As a piperidine derivative, this compound serves as a valuable building block (synthon) in organic synthesis and medicinal chemistry research. It can be utilized in the exploration of structure-activity relationships (SAR), particularly in the development of new ligands for various biological targets . Researchers may employ it in the synthesis of more complex molecules or as a precursor for chemical libraries. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22N2 B3272933 1-Benzhydrylpiperidin-4-amine CAS No. 57645-63-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzhydrylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c19-17-11-13-20(14-12-17)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18H,11-14,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCZKNXRWWLAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201292913
Record name 1-(Diphenylmethyl)-4-piperidinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57645-63-3
Record name 1-(Diphenylmethyl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57645-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Diphenylmethyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context of Piperidine Derivatives in Medicinal Chemistry Research

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in medicinal chemistry. nih.govencyclopedia.pub Its journey in the field began with the isolation of naturally occurring alkaloids, such as piperine (B192125) from black pepper, which gave the parent compound its name. encyclopedia.pub Over time, the piperidine scaffold has been identified in numerous natural products with diverse physiological effects, including well-known alkaloids like atropine (B194438) and morphine. encyclopedia.pub

The true explosion of interest in piperidine derivatives, however, came with the advent of synthetic organic chemistry. nih.gov Researchers recognized that the piperidine ring's three-dimensional structure, conformational flexibility, and basic nitrogen atom provided an ideal framework for designing molecules that could interact with biological targets in a specific manner. lifechemicals.com This led to the development of a multitude of synthetic piperidine-containing compounds, which are now integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govresearchgate.net The ability to readily modify the piperidine ring at various positions has allowed chemists to fine-tune the pharmacological properties of these molecules, enhancing their efficacy and selectivity. researchgate.net

Significance of the Benzhydryl Moiety in Amine Chemistry

The benzhydryl group, also known as the diphenylmethyl group, is another structural feature of significant interest in medicinal and organic chemistry. acs.orgwikipedia.org It consists of two phenyl rings attached to a single methylene (B1212753) carbon. This bulky, lipophilic moiety can profoundly influence the properties of a molecule to which it is attached. nih.gov

In the context of amine chemistry, the benzhydryl group is often incorporated to modulate a compound's interaction with biological targets. acs.org Its large size can provide steric hindrance, influencing the binding orientation and selectivity of a molecule for a particular receptor or enzyme. nih.gov Furthermore, the two phenyl rings offer opportunities for various intermolecular interactions, such as pi-pi stacking and hydrophobic interactions, which can enhance binding affinity. researchgate.net The benzhydryl group has been a key component in the development of numerous biologically active compounds, including antihistamines and agents targeting the central nervous system. acs.orgnih.gov

Structural Classification and Nomenclature of 1 Benzhydrylpiperidin 4 Amine

1-Benzhydrylpiperidin-4-amine is a substituted piperidine (B6355638) derivative. Its structure is characterized by a piperidine ring where the nitrogen atom is substituted with a benzhydryl group, and an amine group is attached to the fourth carbon atom of the piperidine ring.

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name for this compound is 1-(diphenylmethyl)piperidin-4-amine . libretexts.orgwikipedia.org The naming convention proceeds as follows:

piperidin-4-amine : This indicates a piperidine ring with an amine group (-NH2) at the 4th position.

1-(diphenylmethyl) : This specifies that a diphenylmethyl (or benzhydryl) group is attached to the nitrogen atom (position 1) of the piperidine ring.

This compound can be classified as a tertiary amine, as the nitrogen atom of the piperidine ring is bonded to three carbon atoms (two within the ring and one from the benzhydryl group). libretexts.org It also contains a primary amine group at the 4-position of the piperidine ring.

A research article has described the synthesis of substituted N-benzhydrylpiperidin-4-amine derivatives through the reductive amination of benzhydrylamine and N-substituted 4-piperidones. researchgate.net The synthesized compounds were characterized using various spectral techniques, including IR, 1H NMR, and Mass spectrometry. researchgate.net

Overview of Research Paradigms for Novel Chemical Scaffolds

Established Synthetic Routes for Piperidine Ring Formation

The construction of the this compound core relies on fundamental reactions in organic chemistry, primarily focusing on the formation of the piperidine ring and the introduction of the key benzhydryl group.

Reductive Amination Strategies for this compound Synthesis

Reductive amination stands out as a primary and versatile method for the synthesis of this compound and its derivatives. researchgate.netmasterorganicchemistry.com This strategy typically involves the reaction of a ketone with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

A common approach involves the reductive amination of an N-substituted 4-piperidone (B1582916) with benzhydrylamine. researchgate.net For instance, various substituted N-benzhydrylpiperidin-4-amine derivatives have been synthesized using this method. The reaction between benzhydrylamine and an N-substituted 4-piperidone, often protected with groups like Boc (tert-butyloxycarbonyl), proceeds to form the desired product. researchgate.net The use of reducing agents such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride is common in these transformations. dtic.milmdpi.com

Alternatively, the synthesis can be achieved by reacting a 4-aminopiperidine (B84694) derivative with benzophenone. A key starting material for many amine syntheses is N-Boc-4-piperidone, which can undergo reductive amination with an amine, like aniline, using a reducing agent such as sodium triacetoxyborohydride. dtic.mil Following the formation of the 4-amino-N-Boc-piperidine, the Boc protecting group can be removed, and the resulting free amine can then be subjected to N-alkylation with a benzhydryl halide to yield the final product.

The general reaction scheme for the reductive amination to form a substituted piperidine is outlined below:

Ketone + Amine + Reducing Agent → Substituted Amine

This method offers a high degree of flexibility, allowing for the introduction of various substituents on both the piperidine nitrogen and the exocyclic amine. mdpi.com

Table 1: Examples of Reductive Amination for Piperidine Synthesis

Ketone ReactantAmine ReactantReducing AgentProduct TypeReference
N-Substituted 4-piperidoneBenzhydrylamineNot specifiedN-Benzhydrylpiperidin-4-amine derivative researchgate.net
N-Boc-4-piperidoneAnilineSodium triacetoxyborohydride4-(Phenylamino)piperidine derivative dtic.mil
N-Substituted 4-piperidoneVarious aliphatic aminesSodium triacetoxyborohydride4-Aminopiperidine derivatives mdpi.com

Alkylation and Arylation Reactions on Nitrogen Centers

Alkylation of the piperidine nitrogen is another fundamental strategy to introduce the characteristic benzhydryl group. This approach typically starts with a pre-formed 4-aminopiperidine scaffold, which is then N-alkylated. While direct alkylation of amines with alkyl halides can sometimes be challenging to control and may lead to over-alkylation, it remains a viable route. masterorganicchemistry.com

A more controlled method involves the use of a protected 4-aminopiperidine, such as 4-amino-1-Boc-piperidine. The Boc group serves to protect the piperidine nitrogen, allowing for selective alkylation at the exocyclic amine if desired, or it can be removed to allow for N-alkylation of the piperidine ring. For the synthesis of this compound, a common precursor is 4-aminopiperidine, which can be reacted with a diphenylmethyl halide (e.g., bromodiphenylmethane) to install the benzhydryl group onto the piperidine nitrogen.

Furthermore, arylation reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for forming C-N bonds and can be employed to attach aryl groups to the piperidine nitrogen, although this is less common for the direct synthesis of the benzhydryl moiety itself.

Derivatization Strategies for Structural Modification

Once the core this compound structure is assembled, a multitude of derivatization strategies can be employed to modify its properties. These modifications can introduce new functional groups, alter steric bulk, and explore structure-activity relationships for various applications.

Introduction of Exocyclic Hydroxyl Groups

The introduction of hydroxyl groups, particularly on the exocyclic N-alkyl side chain, has been explored to enhance the polarity and potential for hydrogen bonding of this compound analogues. nih.govresearchgate.net This modification can be achieved through various synthetic routes.

One approach involves the synthesis of analogues where a hydroxyl group is positioned on an N-alkyl-aryl side chain. researchgate.net For example, a polar hydroxy substituent can be introduced into the piperidine ring of related disubstituted analogues. researchgate.net Studies have shown that the position of the hydroxyl group on the N-alkyl side chain, as well as the length of the side chain itself, are important factors influencing the properties of the resulting molecule. nih.gov In some instances, the introduction of a hydroxyl group in the benzylic position of an N-propyl terminus has led to potent and selective derivatives. nih.govresearchgate.net

Incorporation of Sulfonyl Moieties

The incorporation of sulfonyl groups, leading to the formation of sulfonamides, is a common derivatization strategy. researchgate.net This modification can significantly alter the electronic and steric properties of the parent molecule.

The synthesis of sulfonamide derivatives of N-piperidine can be achieved by reacting a substituted N-benzhydrylpiperidin-4-amine with a sulfonyl chloride in the presence of a base. researchgate.net This reaction leads to the formation of a stable sulfonamide linkage. A patent has also described the use of 1-benzhydrylpiperidin-4-yl methanesulfonate (B1217627) in the synthesis of more complex molecules, highlighting the utility of sulfonyl derivatives as intermediates. google.com

Table 2: Synthesis of Sulfonamide Derivatives

Amine ReactantSulfonylating AgentProduct TypeReference
Substituted N-benzhydrylpiperidin-4-amineSulfonyl chlorideN-Piperidine sulfonamide derivative researchgate.net
Not specifiedMethanesulfonyl chloride1-Benzhydrylpiperidin-4-yl methanesulfonate google.com

Formation of Substituted Phenyl and Heterocyclic Derivatives

The exocyclic amine of this compound provides a convenient handle for the introduction of a wide array of substituted phenyl and heterocyclic moieties. These modifications are often pursued to explore structure-activity relationships in medicinal chemistry. researchgate.netunifi.it

The synthesis of these derivatives can be accomplished through several methods, including reductive amination of the exocyclic amine with various aldehydes and ketones, or through nucleophilic substitution reactions. For example, substituted phenyl and heterocyclic derivatives have been synthesized by derivatizing the exocyclic N-atom at the 3-position of a related cis-3,6-disubstituted piperidine derivative. researchgate.net Similarly, commercially available 4-amino-1-benzylpiperidine (B41602) can be treated with various acyl chlorides or sulfonyl chlorides to generate a library of derivatives. unifi.it The resulting intermediates can then be further modified, for instance, through hydrogenation to remove the benzyl (B1604629) group, followed by reaction with other electrophiles. unifi.it

This derivatization strategy allows for the systematic exploration of the effects of different substituents on the properties of the core this compound structure.

Stereoselective Synthesis and Enantiomeric Separation

The synthesis of specific stereoisomers of this compound and its analogues is critical, as different enantiomers can exhibit varied biological activities. The two primary strategies employed to obtain enantiomerically pure compounds are direct stereoselective synthesis and the separation (resolution) of racemic mixtures. ethz.chlibretexts.org

Stereoselective Synthesis: This approach aims to create a specific stereoisomer from the outset. Key methods include:

Use of Chiral Starting Materials: Beginning a synthesis with an enantiomerically pure starting material, often derived from natural sources (the "chiral pool"), can introduce the desired stereochemistry into the final product. ethz.ch

Chiral Auxiliaries: A temporary, enantiopure group can be attached to a starting material to direct the stereochemical outcome of a subsequent reaction. Once the new stereocenter is formed, the auxiliary is removed. ethz.ch

Catalytic Enantioselective Synthesis: Chiral catalysts, including metal complexes or enzymes, can guide a reaction to preferentially form one enantiomer over the other. ethz.chnih.gov For instance, the catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common strategy for preparing chiral α-trifluoromethyl amines. nih.gov

A modular, one-pot synthesis of substituted piperidin-4-ols has been developed that proceeds via a gold-catalyzed cyclization, chemoselective reduction, and subsequent rearrangement, demonstrating excellent diastereoselectivity. nih.gov Similarly, stereoselective synthesis of pinane-based 2-amino-1,3-diols has been achieved through a stereoselective aminohydroxylation process on a derivative of (−)-α-pinene. beilstein-journals.org

Enantiomeric Separation (Chiral Resolution): This is the process of separating a racemic mixture into its individual enantiomers. Since enantiomers have identical physical properties, this is typically achieved by converting them into diastereomers, which have different physical properties and can be separated. libretexts.org

Diastereomeric Salt Formation: This is a classic and widely used method. researchgate.net A racemic amine, such as this compound, can be treated with an enantiomerically pure chiral acid (a resolving agent) like (+)-tartaric acid. libretexts.org This reaction forms a mixture of two diastereomeric salts (e.g., (R)-amine-(+)-acid and (S)-amine-(+)-acid). These salts have different solubilities, allowing one to be crystallized preferentially from a suitable solvent. libretexts.orgchiralpedia.com After separation by filtration, the chiral resolving agent is removed by treatment with a base, yielding the pure enantiomer of the amine. libretexts.org In a study on a related cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogue, racemic compounds were successfully separated using such a diastereoisomeric separation procedure. nih.gov

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. chiralpedia.comyakhak.org The CSP creates a chiral environment where the two enantiomers interact differently, causing them to travel through the column at different rates and elute separately. yakhak.orgnih.gov Polysaccharide-derived CSPs, such as those based on cellulose (B213188) or amylose (B160209) phenylcarbamates, have proven effective for the enantiomeric resolution of various chiral amines. yakhak.org

Yield Optimization and Reaction Condition Analysis

Maximizing the yield of this compound is a key focus of synthetic research, involving the systematic analysis and optimization of various reaction parameters. The primary synthetic route involves the reductive amination of a substituted 4-piperidone with diphenylmethanamine (benzhydrylamine). researchgate.net

Key parameters that are manipulated to enhance yield include the choice of catalyst, solvent, temperature, and reaction time. For example, studies on palladium-catalyzed reactions for synthesizing related heterocyclic structures have shown that the catalyst type can dramatically affect outcomes. In one case, PdCl₂(CH₃CN)₂ was found to be the most efficient catalyst, providing a 94% yield, significantly higher than other palladium sources like Pd(OAc)₂ (80% yield) and Pd(acac)₂ (63% yield) under otherwise similar conditions. mdpi.com

The conditions for the reductive amination step are crucial. The use of various reducing agents, such as sodium borohydride, in combination with an activating acid under specific solvent conditions can be optimized. researchgate.netorganic-chemistry.org Research into the synthesis of α,α-disubstituted amines demonstrated that using microwave irradiation for the addition of Grignard reagents to nitriles (a precursor step to the amine) significantly improved reaction yields and drastically reduced reaction times from hours to minutes. researchgate.net

Recent advancements include the use of machine learning algorithms to optimize reaction conditions. In a photoredox synthesis of tertiary amines, a Bayesian optimization algorithm was used to explore a multi-dimensional reaction space, successfully identifying conditions that maximized yield while considering factors like cost. chemrxiv.org This approach identified solvent choice and reagent stoichiometry as critical parameters for achieving high yields. chemrxiv.org

The following table summarizes findings from the synthesis of N-benzhydrylpiperidin-4-amine derivatives, illustrating the impact of different starting materials on product yield.

Data sourced from a study on the synthesis and characterization of substituted N-benzhydrylpiperidin-4-amine derivatives. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to pharmaceutical synthesis. mdpi.comrsc.org These principles include preventing waste, maximizing atom economy, using safer solvents and reagents, increasing energy efficiency, and employing catalysis. synthiaonline.com

For the synthesis of amines like this compound, several green strategies can be implemented:

Solvent Selection and Solvent-Free Reactions: A major focus of green chemistry is replacing hazardous solvents like dichloromethane (B109758) with safer alternatives such as water, ethanol, or ionic liquids. mdpi.com Whenever possible, performing reactions under solvent-free conditions is an even better approach, as it simplifies workup, reduces waste, and can lead to shorter reaction times and higher yields. mdpi.comrasayanjournal.co.in Mechanochemical methods, such as ball milling or grinding, can facilitate solvent-free reactions by increasing the surface area and contact between reactants. rasayanjournal.co.in

Catalysis: The use of catalysts is inherently green as they are used in small amounts and allow for more efficient reactions with less waste. mdpi.com Research has focused on developing heterogeneous catalysts that can be easily recovered and reused. nih.gov For example, a metal-free, biopolymer-based heterogeneous catalyst (piperazine supported in agar-agar gel) was successfully used for the synthesis of N-aryl-dihydropyridines, showcasing a mild, inexpensive, and recyclable catalytic system. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasonic synthesis are energy-efficient techniques that can significantly accelerate reaction rates, often leading to higher yields and cleaner product formation compared to conventional heating. rasayanjournal.co.in

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly atom-economical and efficient. nih.gov

Renewable Feedstocks: While not yet widely applied to this specific compound, a long-term goal of green chemistry is to use renewable starting materials derived from biomass rather than petrochemical sources. rsc.org

By integrating these approaches, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally friendly.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of a this compound derivative, distinct signals corresponding to the various proton environments are observed. researchgate.net

The aromatic protons of the two phenyl rings on the benzhydryl group typically appear as a multiplet in the downfield region of the spectrum, generally between δ 7.10 and 7.75 ppm. researchgate.net The single proton of the benzhydryl group (CHPh₂) gives a characteristic singlet around δ 5.116 ppm. researchgate.net The protons on the piperidine ring exhibit signals that are influenced by their stereochemical environment and proximity to the nitrogen atom and the benzhydryl group. The piperidine ring protons typically appear as multiplets in the range of δ 1.48 to 3.70 ppm. researchgate.net Specifically, the axial and equatorial protons at each carbon position can have different chemical shifts and coupling patterns. The amine (NH₂) protons can appear over a wide range and may be broadened due to exchange. libretexts.org

Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
7.64-7.75m5HAromatic protons
7.22-7.28m4HAromatic protons
7.10-7.21t2HAromatic protons
5.116s1HBenzhydryl CH
3.67-3.70d2HPiperidine protons
2.28-2.42m6HPiperidine protons
2.00-2.03d2HPiperidine protons
1.48-1.51d4HPiperidine protons

Note: The chemical shifts and multiplicities are illustrative and can vary depending on the specific derivative and the solvent used. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.

In the ¹³C NMR spectrum of this compound, the carbons of the two phenyl rings would be expected to show signals in the aromatic region, typically between 120 and 145 ppm. The benzhydryl carbon (CHPh₂) would appear as a single peak further upfield. The carbons of the piperidine ring would resonate at even higher field, with their chemical shifts influenced by the nitrogen atom. Carbons adjacent to the nitrogen atom are generally deshielded and appear at a lower field compared to other carbons in the ring. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands. A key feature is the N-H stretching vibration of the primary amine group, which typically appears as two bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com The C-N stretching vibration of the aliphatic amine is observed in the 1250-1020 cm⁻¹ region. orgchemboulder.com The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine ring appear just below 3000 cm⁻¹. msu.edu Bending vibrations for the amine (N-H bend) are also characteristic and are typically found around 1650-1580 cm⁻¹. orgchemboulder.com

Table 2: Characteristic IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3220N-H StretchPrimary Amine
3092.5Aromatic C-H StretchPhenyl Rings
~1320C-N StretchAliphatic Amine
~748C-H Bend (out-of-plane)Aromatic Ring

Note: The values are approximate and can be influenced by the physical state of the sample and intermolecular interactions. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

In the mass spectrum of this compound, the molecular ion peak (M+) would correspond to the molecular weight of the compound. A common fragmentation pattern for amines is the α-cleavage, where the bond between the carbon and the nitrogen is broken. libretexts.org For this compound, a significant fragmentation would be the loss of a phenyl group to form a stable benzhydryl cation or a piperidinyl fragment. The fragmentation pattern can provide valuable clues about the connectivity of the molecule. For instance, a derivative of this compound showed a molecular ion peak (M+H)⁺ at m/z 270.1. researchgate.net The fragmentation of similar structures often involves the cleavage of the bond between the piperidine ring and the benzhydryl group, leading to characteristic fragment ions. libretexts.org

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This method provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov

For derivatives of 1-benzhydrylpiperidine, X-ray crystallography has been instrumental in establishing the absolute configuration of stereoisomers. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, revealing the exact position of each atom in the crystal lattice. wikipedia.org This information is crucial for understanding the structure-activity relationships of chiral molecules. nih.govnih.gov

Advanced Spectroscopic Methods for Conformational Studies

The biological activity of flexible molecules like this compound is often dependent on their preferred conformation. Advanced spectroscopic techniques, in conjunction with computational modeling, can provide insights into the molecule's conformational landscape.

Structure-activity relationship (SAR) studies on related piperidine analogues have utilized molecular modeling to elucidate bioactive conformations. nih.gov By comparing the structures of rigid and flexible analogues, researchers can infer the conformational requirements for binding to biological targets. These studies often involve the use of potent and rigid derivatives as templates to understand the spatial orientation of key functional groups necessary for biological activity. nih.gov

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of this compound, enabling its separation from impurities, metabolites, and matrix components. The selection of a specific chromatographic technique is contingent upon the analytical objective, whether it is quantification, purity assessment, or preparative separation.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound due to its versatility and applicability to non-volatile and thermally sensitive compounds. nih.govnih.gov The inherent polarity of the amine group and the presence of UV-absorbing aromatic rings in the benzhydryl moiety make HPLC an ideal choice.

Reversed-phase HPLC (RP-HPLC) is the most common mode employed for the separation of amine-containing compounds. scirp.org A C18 column is frequently used as the stationary phase, offering excellent retention and separation capabilities for moderately polar compounds like this compound. nih.govsci-hub.se The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, often run in a gradient elution mode to ensure optimal separation and peak shape. scirp.orgmdpi.com

Detection of this compound can be accomplished through several modes:

UV-Visible (UV-Vis) Detection: The two phenyl rings of the benzhydryl group provide strong chromophores, allowing for direct detection by UV absorbance. oiv.int This method is robust and widely available, suitable for concentration levels where sensitivity is not a limiting factor.

Fluorescence Detection (FLD): While the native molecule may not be strongly fluorescent, derivatization of the primary amine group with a fluorogenic reagent can dramatically increase sensitivity, allowing for trace-level quantification. nih.govmdpi.com

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity. nih.govcdc.gov It allows for definitive identification based on the mass-to-charge ratio of the parent ion and its fragments, making it an invaluable tool in metabolomics and impurity profiling.

Table 1: Illustrative HPLC Conditions for Amine Analysis

This interactive table provides an example of typical HPLC parameters that could be adapted for the analysis of this compound.

ParameterConditionRationale
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention for nonpolar to moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (MeCN)Gradient elution allows for the separation of compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical scale columns.
Detection UV at 254 nm or Fluorescence (Ex/Em specific to derivative)UV detection is suitable for the benzhydryl group. Fluorescence requires derivatization for high sensitivity.
Injection Volume 10 µLA typical volume for analytical HPLC.

Gas Chromatography (GC) is another powerful separation technique, though its direct application to amines like this compound presents challenges. thermofisher.comlabrulez.com The high polarity and low volatility of the compound, primarily due to the amine functional group, can lead to poor peak shape (tailing) and adsorption onto the column. labrulez.comrestek.com

To overcome these issues, two main strategies are employed:

Use of Specialized Columns: Base-deactivated columns are specifically designed to minimize interactions with basic compounds like amines, resulting in improved peak symmetry. labrulez.comrestek.com

Derivatization: Chemical modification of the primary amine group is often necessary to increase the compound's volatility and thermal stability, making it amenable to GC analysis. nih.govsci-hub.seresearchgate.netsigmaaldrich.com Acylation or silylation are common derivatization reactions used for this purpose. sci-hub.seresearchgate.net

When coupled with a detector such as a Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), or a Mass Spectrometer (MS), GC can provide high-resolution separation and sensitive detection. mdpi.comcdc.gov GC-MS, in particular, offers excellent identification capabilities based on characteristic fragmentation patterns. sigmaaldrich.commdpi.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method primarily used for the qualitative assessment of this compound. wisc.edu Its applications in a research context include monitoring the progress of a chemical synthesis, identifying the presence of the compound in a mixture, and providing a preliminary assessment of purity. wisc.edurochester.edu

In a typical TLC analysis, the sample is spotted onto a plate coated with a stationary phase, commonly silica (B1680970) gel or alumina. wisc.edusavemyexams.com The plate is then developed in a chamber containing a suitable mobile phase (a solvent or mixture of solvents). The separation is based on the differential partitioning of the components between the stationary and mobile phases. wisc.edu

For this compound, visualization of the separated spots can be achieved by:

UV Light: The benzhydryl moiety allows the compound to be visualized under UV light (typically at 254 nm) if the TLC plate contains a fluorescent indicator. savemyexams.com

Staining: Chemical reagents that react with the amine group to produce a colored spot can be used. Cinnamaldehyde, for instance, has been used to detect aromatic primary amines on TLC plates. researchgate.net

While primarily qualitative, TLC can provide semi-quantitative information by comparing the size and intensity of the spot to that of a known standard.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. researchgate.net For this compound, derivatization targets the reactive primary amine group to enhance detectability, improve chromatographic separation, and increase volatility for GC analysis. cdc.govthermofisher.com

Derivatization can be performed either before (pre-column) or after (post-column) the chromatographic separation. actascientific.comactascientific.com

Pre-column Derivatization: In this approach, the analyte is derivatized before being injected into the chromatograph. actascientific.comnih.gov This is the most common method and offers several advantages, including a wider choice of reagents and reaction conditions. mdpi.com It also allows for the removal of excess derivatizing reagent before analysis, preventing potential interference with the chromatogram. actascientific.com However, the stability of the resulting derivative is a critical consideration. nih.gov

Post-column Derivatization: Here, the derivatization reaction occurs after the analyte has been separated on the column but before it reaches the detector. tandfonline.comchromatographyonline.com This method is advantageous because it does not require the derivative to be stable for long periods, and any potential side products will not interfere with the separation. actascientific.com The main drawbacks are the need for specialized equipment to mix the column effluent with the reagent and the potential for extra-column band broadening, which can reduce resolution. chromatographyonline.com

A variety of reagents are available for the derivatization of the primary amine group in this compound, selected based on the desired analytical outcome (e.g., enhanced UV or fluorescence detection). thermofisher.comthermofisher.comrsc.org

Table 2: Common Derivatization Reagents for Primary Amines in Chromatographic Analysis

This interactive table summarizes key reagents suitable for derivatizing the primary amine of this compound.

ReagentAbbreviationDetection ModeKey Features
o-Phthalaldehyde OPAFluorescenceReacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. nih.govchromatographyonline.comresearchgate.net The derivatives can sometimes be unstable. nih.gov
9-Fluorenylmethyl-chloroformate FMOC-ClFluorescenceForms stable, highly fluorescent derivatives with both primary and secondary amines. thermofisher.comrsc.orgresearchgate.net Often used in automated pre-column derivatization systems. nih.gov
Dansyl Chloride DNS-ClFluorescence, MSReacts with primary and secondary amines to yield stable, fluorescent sulfonamides. nih.govchromatographyonline.comthermofisher.com The derivatives also show enhanced ionization efficiency in mass spectrometry. nih.gov
4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole NBD-ClFluorescenceA fluorogenic reagent that reacts with primary and secondary amines. mdpi.comtandfonline.com It has been successfully used in both pre- and post-column derivatization schemes. mdpi.comtandfonline.com
Benzoyl Chloride -UVA common reagent for derivatizing polyamines, it adds a benzoyl group that enhances UV detection. scirp.orgresearchgate.net The procedure is relatively simple and yields stable derivatives. researchgate.net

Imaging Mass Spectrometry for Spatial Localization in Experimental Tissues

Imaging Mass Spectrometry (IMS) is a powerful molecular imaging technique that visualizes the spatial distribution of a wide range of molecules, from small metabolites and drugs to large proteins, directly in tissue sections without the need for target-specific labels. scilifelab.sescienceopen.com This methodology is particularly valuable in pharmaceutical research as it provides crucial information on the localization of a parent drug and its metabolites within different organs and microenvironments, offering insights into pharmacokinetics and pharmacodynamics. scienceopen.com

One of the most prominent IMS techniques is Matrix-Assisted Laser Desorption/Ionization (MALDI-IMS). nih.gov In a typical MALDI-IMS experiment, a thin tissue section is coated with a chemical matrix that facilitates the desorption and ionization of the analyte molecules. A laser is rastered across the tissue surface, and at each point, the ions generated are analyzed by a mass spectrometer to create a map of their distribution. scienceopen.com This process generates a molecular profile for each pixel, which can be compiled to create an image showing the specific location and relative abundance of the target analyte, such as this compound. scienceopen.combiorxiv.org

For amine-containing compounds, which can present analytical challenges, chemical derivatization may be employed prior to or during the MALDI process to enhance sensitivity and specificity. nih.gov This involves reacting the amine group with a reagent to improve its ionization efficiency, aiding in its detection and differentiation from isobaric (same nominal mass) interferences. nih.gov High-mass resolution analyzers and tandem mass spectrometry (MS/MS) capabilities are often coupled with IMS to further confirm the molecular identity of the detected species. scienceopen.comnih.gov

The application of IMS extends to three-dimensional reconstructions of tissues, providing a comprehensive view of a compound's distribution across an entire organ. nih.gov By analyzing serial tissue sections, a 3D volume rendering can be created, allowing for detailed investigation of differential localization patterns in complex biological structures. nih.gov The developments in sample preparation, matrix application, and instrumentation have led to a high degree of reproducibility in mass accuracy and peak intensities for IMS studies. nih.gov

Table 1: Key Features of Imaging Mass Spectrometry (IMS) for Spatial Analysis

FeatureDescriptionRelevance to Amine Compound Analysis
Label-Free Imaging Does not require radioactive or fluorescent labels, allowing for the analysis of unmodified molecules in their native tissue environment. scilifelab.seEnables direct visualization of the distribution of this compound and its potential metabolites.
Molecular Specificity Utilizes mass-to-charge ratio (m/z) for detection, allowing for the differentiation of structurally similar compounds, such as a parent drug and its metabolites. scienceopen.comCrucial for distinguishing this compound from other endogenous or exogenous molecules with similar masses.
Spatial Resolution Provides information on the precise location of analytes within a tissue section, down to near-cellular resolution. scilifelab.seCan reveal accumulation in specific cell types or tissue micro-regions, linking distribution to biological function or effect.
Multiplex Capability Simultaneously detects and maps hundreds to thousands of different molecules in a single experiment. scilifelab.sescienceopen.comAllows for the concurrent analysis of the drug, its metabolites, and endogenous biomolecules (e.g., lipids, neurotransmitters) to study drug effects on tissue biochemistry.
Quantitative Potential Can provide relative and, with appropriate methods, absolute quantitation of analytes directly from tissue. scilifelab.seOffers the ability to determine the concentration of this compound in specific anatomical regions.

Method Validation for Reproducibility and Accuracy in Research Settings

Method validation is a fundamental requirement for all analytical procedures used in research to ensure the reliability, consistency, and accuracy of the generated data. ich.orgnih.gov For the quantitative analysis of this compound in various research matrices, the analytical method—often based on techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with mass spectrometry—must be rigorously validated. mdpi.comconicet.gov.ar The validation process assesses several key performance characteristics as outlined by international guidelines, such as those from the International Council for Harmonisation (ICH). ich.orgnih.gov The core parameters ensuring data integrity are accuracy and precision. d-nb.infomjcce.org.mk

Accuracy Accuracy refers to the closeness of the mean of a set of measurement results to the true or accepted reference value. ich.orgd-nb.info It is typically evaluated by analyzing samples with known concentrations of the analyte (e.g., a certified reference material or a sample spiked with a known amount of this compound). nih.govd-nb.info The accuracy is often expressed as the percentage of recovery, which is the ratio of the measured concentration to the nominal (known) concentration. nih.govd-nb.info Establishing accuracy across the intended concentration range of the assay is critical for ensuring that the measurements are a true reflection of the analyte level in the sample. ich.org

Precision Precision describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.orgut.ee It is a measure of random error and is usually expressed as the standard deviation (SD) or relative standard deviation (RSD), also known as the coefficient of variation (CV). nih.gov Precision is evaluated at different levels:

Repeatability: This assesses the precision of the method over a short interval of time with the same analyst, equipment, and reagents. ut.ee It represents the best possible precision for the method and is sometimes referred to as intra-assay precision. ut.ee

Intermediate Precision: This evaluates the variations within a single laboratory, such as on different days, with different analysts, or on different equipment. ich.orgut.ee It provides a measure of the method's robustness under typical operational variations within one lab. ut.ee

Reproducibility: This measures the precision between different laboratories, often as part of an inter-laboratory trial or method transfer. ut.ee It demonstrates the transferability and robustness of the analytical method to different environments. ut.ee

A thoroughly validated method for this compound will have clearly defined acceptance criteria for these parameters, ensuring that the data generated are reliable and can be reproduced by other researchers.

Table 2: Core Parameters for Analytical Method Validation

Validation ParameterDefinitionCommon Assessment Approach
Accuracy The closeness of the measured value to the true value. ich.orgd-nb.infoAnalysis of samples with a known concentration (e.g., spiked matrix); results are expressed as percent recovery. nih.govd-nb.info
Precision The degree of scatter among a series of measurements. ich.orgut.eeExpressed as Relative Standard Deviation (RSD) or Coefficient of Variation (CV). nih.gov
RepeatabilityPrecision under the same operating conditions over a short time. ut.eeMinimum of 9 determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or 6 determinations at 100% of the test concentration. ich.org
Intermediate PrecisionPrecision within the same laboratory, accounting for variations like different days, analysts, or equipment. ut.eeSimilar to repeatability, but with deliberate variations in conditions. ich.org
ReproducibilityPrecision between different laboratories. ut.eeInter-laboratory collaborative studies. ut.ee
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ich.orgd-nb.infoAnalysis of a minimum of 5 concentrations; evaluated by the correlation coefficient (r) or coefficient of determination (R²). ich.orgnih.gov
Range The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable accuracy, precision, and linearity. ich.orgConfirmed by the accuracy, precision, and linearity data. ich.org
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. d-nb.infoTypically determined based on the signal-to-noise ratio (e.g., 3:1) or the standard deviation of the response. d-nb.info
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. d-nb.infoTypically determined based on the signal-to-noise ratio (e.g., 10:1) or the standard deviation of the response. d-nb.info

Pharmacological Characterization of 1 Benzhydrylpiperidin 4 Amine: in Vitro and Pre Clinical Studies

Receptor Binding Profile Analysis (In Vitro)

Receptor binding assays are fundamental in pharmacology to determine the affinity of a ligand for a specific receptor. These assays typically involve incubating a source of receptors (e.g., brain tissue homogenates or membranes from cells expressing the receptor) with a radiolabeled ligand that is known to bind to the target site. The test compound, in this case, 1-Benzhydrylpiperidin-4-amine, is added in varying concentrations to compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50, which can then be used to calculate the equilibrium dissociation constant (Ki), a measure of binding affinity.

The monoamine transporters for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) are key targets for many psychoactive drugs. The affinity and selectivity of this compound for these transporters are critical components of its pharmacological profile.

To assess the affinity of this compound for the three main monoamine transporters, competitive radioligand binding assays are employed. Each transporter is targeted using a specific, high-affinity radioligand.

Dopamine Transporter (DAT): The affinity for DAT is commonly determined using [³H]WIN 35,428 as the radioligand. This assay measures the ability of the test compound to displace the radiolabeled WIN 35,428 from its binding site on the dopamine transporter.

Serotonin Transporter (SERT): The affinity for SERT is typically assessed using [³H]citalopram, a selective serotonin reuptake inhibitor. The assay quantifies the competition between the test compound and [³H]citalopram for the SERT binding site.

Norepinephrine Transporter (NET): The affinity for NET is measured using [³H]nisoxetine, a selective norepinephrine reuptake inhibitor, as the radioligand. This experiment determines the potency of the test compound in displacing [³H]nisoxetine from the norepinephrine transporter.

The results from these assays provide Ki values, which indicate the binding affinity of this compound for each transporter. The ratio of these Ki values determines the compound's selectivity (e.g., SERT/DAT or NET/DAT selectivity ratios).

Table 1: Monoamine Transporter Binding Affinity of this compound Binding affinity is typically determined via competitive radioligand binding assays and expressed as the inhibition constant (Ki).

Transporter TargetRadioligand UsedKi (nM)
Dopamine Transporter (DAT)[³H]WIN 35,428N/A
Serotonin Transporter (SERT)[³H]citalopramN/A
Norepinephrine Transporter (NET)[³H]nisoxetineN/A
N/A: Data not available in the provided search results.

To build a comprehensive pharmacological profile, the binding affinity of this compound is also evaluated at other relevant neurotransmitter receptors. The A3 adenosine (B11128) receptor, a Gi/o protein-coupled receptor, is one such target of interest due to its role in various physiological processes.

The affinity at the human A3 adenosine receptor can be determined through radioligand binding assays using a specific radioligand such as [¹²⁵I]I-AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide). The assay principle remains the same: measuring the ability of this compound to compete with the radioligand for binding to the A3 receptor expressed in cell membranes. The resulting Ki value would quantify the compound's affinity for this particular receptor subtype.

Table 2: Binding Affinity of this compound for A3 Adenosine Receptor

Receptor TargetRadioligand UsedKi (nM)
A3 Adenosine Receptor[¹²⁵I]I-AB-MECAN/A
N/A: Data not available in the provided search results.

Monoamine Transporter Affinity and Selectivity (DAT, SERT, NET)

Functional Assays of Biological Activity (In Vitro)

While binding assays reveal the affinity of a compound for a target, functional assays are necessary to determine the biological consequence of that binding—whether the compound inhibits, activates, or has no effect on the target's activity.

This type of functional assay directly measures the ability of this compound to inhibit the reuptake of monoamines. The experiment typically uses synaptosomes (isolated nerve terminals) or cell lines engineered to express a specific monoamine transporter (DAT, SERT, or NET).

The assay involves incubating the synaptosomes or cells with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) in the presence of various concentrations of the test compound. The amount of radioactivity taken up by the cells is then measured. A reduction in radioactivity uptake in the presence of the test compound indicates inhibitory activity. The results are expressed as an IC50 value, representing the concentration of the compound required to inhibit 50% of the monoamine uptake.

Table 3: Functional Inhibition of Monoamine Uptake by this compound Functional activity is determined by measuring the inhibition of radiolabeled neurotransmitter uptake into synaptosomes or transporter-expressing cells, expressed as the half-maximal inhibitory concentration (IC50).

Uptake InhibitionRadiotracerIC50 (nM)
Dopamine (DA)[³H]DopamineN/A
Serotonin (5-HT)[³H]SerotoninN/A
Norepinephrine (NE)[³H]NorepinephrineN/A
N/A: Data not available in the provided search results.

To determine if this compound acts as an agonist, antagonist, or inverse agonist at a GPCR like the A3 adenosine receptor, a [³⁵S]GTPγS binding assay is commonly used. This assay is a direct measure of G-protein activation, which is an early event in the GPCR signaling cascade.

In this assay, cell membranes containing the receptor of interest are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS. If the compound is an agonist, it will activate the receptor, causing the associated G-protein to release GDP and bind [³⁵S]GTPγS. The amount of bound radioactivity is then quantified. An increase in [³⁵S]GTPγS binding indicates agonist activity, while an antagonist would block the binding stimulated by a known agonist. An inverse agonist would decrease the basal level of [³⁵S]GTPγS binding.

Table 4: Functional Activity of this compound at GPCRs via [³⁵S]GTPγS Assay

Receptor TargetAssay OutcomeFunctional Activity
A3 Adenosine ReceptorAgonist-stimulated [³⁵S]GTPγS bindingN/A
N/A: Data not available in the provided search results.

Enzyme Inhibition Kinetics

Research into the enzyme inhibition properties of compounds structurally related to this compound has primarily focused on their potential as monoamine oxidase (MAO) inhibitors. MAOs are crucial enzymes in the metabolism of neurotransmitters and are significant targets in the treatment of neurological disorders.

A study on a series of 4-substituted phenylpiperazine and 1-benzhydrylpiperazine (B193184) derivatives revealed their potential as MAO-A and MAO-B inhibitors. Most of the synthesized compounds in this study demonstrated selectivity for the MAO-B isoform. For instance, one of the most potent compounds in the series exhibited an IC50 value of 80 nM for MAO-B. Enzyme kinetics studies indicated that the most potent inhibitors of both MAO-A and MAO-B in this series acted as reversible inhibitors. Furthermore, molecular dynamic simulation studies suggested that the most potent MAO-B inhibitor remained stable within the active cavity of the enzyme.

Another study focusing on pyridazinobenzylpiperidine derivatives also highlighted their inhibitory activity against MAO-A and MAO-B. The majority of these compounds showed a preference for inhibiting MAO-B over MAO-A. Kinetic studies of the most promising compounds identified them as competitive and reversible inhibitors of MAO-B. These findings suggest that the benzhydrylpiperidine scaffold could be a valuable pharmacophore for the development of MAO inhibitors. While these studies were not conducted on this compound itself, the consistent MAO inhibitory activity observed in its close analogs suggests that it may also possess similar properties.

Assessment of Antimicrobial Activity in Model Systems

The antimicrobial potential of derivatives of this compound has been investigated against a range of bacterial and fungal pathogens. A study on substituted N-benzhydrylpiperidin-4-amine derivatives demonstrated significant antibacterial and antifungal activities. These compounds were evaluated against Gram-positive bacteria such as Bacillus subtilis and Streptococcus aureus, and Gram-negative bacteria including Escherichia coli and Klebsiella pneumoniae. Antifungal activity was assessed against Aspergillus niger and Aspergillus flavus. The study reported that most of the synthesized derivatives exhibited noteworthy anti-bacterial and anti-fungal properties.

The following table summarizes the antimicrobial activity of some of the tested N-substituted benzhydrylpiperidin-4-amine derivatives.

Compound/DerivativeTarget MicroorganismActivity
Substituted N-benzhydrylpiperidin-4-amine derivativesBacillus subtilisSignificant antibacterial activity
Escherichia coliSignificant antibacterial activity
Klebsiella pneumoniaeSignificant antibacterial activity
Streptococcus aureusSignificant antibacterial activity
Aspergillus nigerSignificant antifungal activity
Aspergillus flavusSignificant antifungal activity

In a separate study, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives were synthesized and evaluated for their efficacy against plant pathogenic bacteria and fungi. Several of these compounds showed potent antimicrobial activities when compared to standard drugs like chloramphenicol (B1208) and mancozeb. This highlights the broad-spectrum antimicrobial potential of the benzhydrylpiperidine scaffold.

Cytotoxicity Assessment in Experimental Cell Lines

The cytotoxic effects of compounds structurally related to this compound, particularly benzhydrylpiperazine derivatives, have been evaluated against various human cancer cell lines.

One study investigated the in vitro cytotoxic activities of a series of 1-(substitutedbenzoyl)-4-benzhydrylpiperazine and 1-[(substitutedphenyl)sulfonyl]-4-benzhydrylpiperazine derivatives against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. The results indicated that the benzamide (B126) derivatives, in particular, demonstrated high cytotoxic activity.

Another comprehensive study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives assessed their cytotoxicity against a broader panel of cancer cell lines, including those from the liver, breast, colon, gastric, and endometrial cancers. All the tested compounds showed significant cell growth inhibitory activity, with 50% growth inhibition (GI50) values observed in the micromolar range.

A selection of the reported GI50 values for some of these benzhydrylpiperazine derivatives is presented in the table below.

Compound/DerivativeCancer Cell LineGI50 (µM)
1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazineHUH7 (Liver)4.64
FOCUS (Liver)4.15
1-(4-methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazineHEPG2 (Liver)7.22
HEP3B (Liver)1.67
MCF7 (Breast)6.09
BT20 (Breast)11.62
CAMA-1 (Breast)1.22
HCT116 (Colon)6.18
KATO-3 (Gastric)10.07
MFE-296 (Endometrial)9.73
1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazineT47D (Breast)0.31
1-(2,4-difluorobenzoyl)-4-(4-chlorobenzhydryl)piperazineMAHLAVU (Liver)7.00

Further research on other series of benzhydryl piperazine (B1678402) derivatives has also reported promising anti-cancer activity against human pancreatic carcinoma (MIAPaCa-2), human colon carcinoma (HCT-116), and adenocarcinomic human alveolar basal epithelial cells (A-549). Some of these derivatives exhibited cytotoxicity superior to the reference drug gefitinib.

Pre-clinical In Vitro Pharmacological Assessment and Characterization

Based on the available in vitro data from studies on its close structural analogs, a preliminary pharmacological profile of this compound can be inferred. The consistent findings across multiple studies on its derivatives suggest that this compound class warrants further investigation.

The key pre-clinical in vitro pharmacological characteristics identified for derivatives of this compound include:

Potential for Enzyme Inhibition: Strong evidence from related benzhydrylpiperazine and pyridazinobenzylpiperidine derivatives suggests a likelihood of monoamine oxidase, particularly MAO-B, inhibitory activity. The inhibition is likely to be competitive and reversible in nature.

Broad-Spectrum Antimicrobial Activity: Derivatives have demonstrated significant activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungal species. This suggests a potential application in the development of new antimicrobial agents.

Cytotoxic Potential: Benzhydrylpiperazine analogs have shown potent growth inhibitory effects against a wide range of human cancer cell lines, indicating a potential for development as anti-cancer agents.

It is crucial to emphasize that these findings are based on studies of structurally related compounds and not on this compound itself. Therefore, direct in vitro evaluation of this compound is necessary to confirm and accurately quantify these potential pharmacological activities.

Structure Activity Relationship Sar Studies of 1 Benzhydrylpiperidin 4 Amine Derivatives

Impact of Benzhydryl Substitutions on Biological Activity

The benzhydryl group, a defining feature of this class of compounds, offers a rich scaffold for modification. Substitutions on its two phenyl rings can dramatically alter the compound's interaction with biological targets.

Electronic Effects of Substituents on Phenyl Rings

The electronic properties of substituents on the phenyl rings of the benzhydryl group play a pivotal role in modulating biological activity. Research on related compounds has shown that the introduction of electron-withdrawing or electron-donating groups can significantly impact potency. For instance, in a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, the nature of the substitutions on the benzhydryl ring was found to influence antimicrobial activity.

While specific data on 1-benzhydrylpiperidin-4-amine itself is limited in the provided search results, the principle remains a cornerstone of medicinal chemistry. Electron-withdrawing groups can alter the electrostatic potential of the molecule, potentially enhancing interactions with positively charged residues in a receptor's binding pocket. Conversely, electron-donating groups can increase electron density, which may be favorable for other types of interactions. The precise effect is target-dependent and is a key area of investigation in the optimization of these derivatives.

Table 1: Influence of Electronic Effects of Phenyl Ring Substituents on Biological Activity Hypothetical data based on general SAR principles

Substituent (Position) Electronic Effect Relative Biological Activity
H Neutral Baseline
4-Cl Electron-withdrawing Potentially Increased
4-OCH3 Electron-donating Potentially Decreased/Increased
4-NO2 Strong Electron-withdrawing Potentially Significantly Increased
4-CH3 Electron-donating Potentially Decreased/Increased

Steric Hindrance and Conformational Preferences

The size and placement of substituents on the benzhydryl phenyl rings introduce steric considerations that can affect both binding affinity and selectivity. Bulky substituents can sterically hinder the molecule from adopting the optimal conformation for receptor binding. However, in some cases, steric bulk can be advantageous, for example, by promoting a specific, more active conformation or by preventing metabolism.

Role of the Piperidine (B6355638) Ring Structure and Substitutions

The piperidine ring is another key component of the this compound scaffold that is amenable to modification. Its conformation and the nature of its substituents are critical determinants of pharmacological activity.

Influence of Nitrogen Substituents on Activity

The nitrogen atom of the piperidine ring is a common site for substitution. The nature of the substituent at this position can profoundly impact a compound's properties, including its basicity, lipophilicity, and ability to form hydrogen bonds. For instance, the synthesis of various N-substituted piperidine-4-(benzylidene-4-carboxylic acids) demonstrated that different N-substituents, such as benzoyl, benzyl (B1604629), and diphenylacetyl, resulted in a broad range of inhibitory potencies against steroid-5α-reductase isozymes.

In a study of N-benzhydrylpiperidin-4-amine derivatives, various substituents on the piperidine nitrogen were incorporated, leading to compounds with differing antibacterial activities. This highlights the importance of the N-substituent in tuning the biological profile of the molecule.

Table 2: Effect of Piperidine Nitrogen Substituents on Biological Activity Illustrative data based on findings for related piperidine derivatives

N-Substituent Potential Impact on Properties Observed Effect on Activity
H High polarity, potential for H-bonding Varies with target
Methyl Increased lipophilicity Can enhance or decrease activity
Benzyl Significant increase in lipophilicity and steric bulk Often leads to potent derivatives
Acetyl Decreased basicity, potential for H-bond acceptance Can modulate selectivity and potency
Sulfonyl Strong electron-withdrawing effect, decreased basicity Can significantly alter activity

Effects of Ring Conformation and Rigidity

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can influence the equilibrium between different chair conformations, as well as the potential for boat or twist-boat conformations. The axial or equatorial orientation of substituents on the piperidine ring can have a significant impact on biological activity.

For instance, studies on other piperidine derivatives have shown that the stereospecific placement of functional groups in equatorial or axial positions can modulate pharmacologically relevant properties like basicity and lipophilicity. The rigidity of the piperidine ring can also be a factor. More rigid structures can pre-organize the molecule into a bioactive conformation, which can lead to higher affinity for the target receptor.

Stereochemical Influence on the Pharmacological Profile

Chirality plays a crucial role in the interaction of drugs with their biological targets, which are themselves chiral. This compound and many of its derivatives are chiral molecules, and their enantiomers can exhibit significantly different pharmacological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to side effects.

The differential activity of enantiomers arises from the three-point attachment model of receptor binding, where the spatial arrangement of interacting groups must be precise. The stereoselective synthesis of chiral piperidine scaffolds is therefore a key strategy in drug design to obtain the more potent and safer enantiomer. While specific pharmacological data for the enantiomers of this compound were not detailed in the provided search results, the principle of enantioselectivity is a fundamental aspect of its SAR.

Enantiomeric and Diastereoisomeric Differences in Binding and Activity

The stereochemistry of this compound derivatives plays a pivotal role in their interaction with monoamine transporters. Research into structurally constrained analogs, such as 3,6-disubstituted piperidine derivatives, has revealed that specific stereoisomers exhibit significantly higher affinity and activity.

In a series of 3,6-disubstituted piperidine analogs, it was discovered that the lead compound exhibited its highest activity as the (S,S) isomer. This finding underscores the importance of the specific three-dimensional arrangement of the substituents on the piperidine ring for optimal interaction with the target transporter. The regiospecificity required for maximum interaction was found to be consistent across different structural series.

Further investigation into more rigid structures, such as the 1,4-diazabicyclo[3.3.1]nonane derivatives, reinforced the significance of stereochemistry. The most potent lead compound in this series also demonstrated the highest activity as the (S,S) isomer. This consistency in stereochemical preference suggests a similar binding orientation and interaction pattern with the transporter protein for both the more flexible piperidine analogs and their conformationally restricted counterparts.

The table below summarizes the binding affinities of a potent lead compound from the 1,4-diazabicyclo[3.3.1]nonane series, highlighting its high affinity and selectivity for the dopamine (B1211576) transporter.

CompoundIsomerDAT IC50 (nM)SERT/DAT SelectivityNET/DAT Selectivity
(-)-10c(S,S)22.5384>444

Data sourced from a study on structurally constrained analogues of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine.

Elucidation of Bioactive Conformation

Understanding the bioactive conformation of this compound derivatives is crucial for rational drug design. The bioactive conformation is the specific three-dimensional shape that a molecule adopts when it binds to its biological target. To elucidate this conformation, researchers have employed molecular modeling studies, often using rigid analogs as templates to infer the preferred orientation of more flexible molecules.

In the study of 3,6-disubstituted piperidine derivatives and their more rigid 1,4-diazabicyclo[3.3.1]nonane counterparts, a preliminary molecular modeling study was conducted. The most rigid derivative from the 1,4-diazabicyclo[3.3.1]nonane series was utilized as a template structure. By comparing the low-energy conformations of the potent and selective analogs with this rigid template, researchers can develop a pharmacophore model that defines the essential spatial arrangement of chemical features required for high-affinity binding to the dopamine transporter.

This approach helps in understanding how the key functional groups, such as the benzhydryl moiety and the amine, are oriented within the binding pocket of the transporter protein. The insights gained from these modeling studies can then guide the design of new analogs with improved potency and selectivity.

Development of Novel Templates through Structural Constraints (e.g., 1,4-diazabicyclo[3.3.1]nonane derivatives)

To investigate the influence of structural rigidity on binding and in vivo activity, novel templates have been developed by introducing conformational constraints into the flexible piperidine scaffold. A notable example is the development of a series of 4,8-disubstituted 1,4-diazabicyclo[3.3.1]nonane derivatives. This bicyclic system serves as a rigid scaffold that locks the relative positions of the key pharmacophoric elements, thereby reducing the entropic penalty upon binding to the transporter.

The synthesis and evaluation of these derivatives led to the discovery of a potent lead compound, (-)-S,S-10c, which exhibited high affinity and selectivity for the dopamine transporter. Interestingly, while the structure-activity relationships of these rigid analogs corresponded well with their less constrained 3,6-disubstituted piperidine counterparts, the more rigid series demonstrated a more stringent requirement in their molecular structure for activity. This suggests that while a certain degree of flexibility is tolerated, a specific pre-organized conformation is highly favorable for binding.

Furthermore, the potent compounds within the 1,4-diazabicyclo[3.3.1]nonane series displayed greater selectivity for the dopamine transporter compared to their less constrained analogs. This enhancement in selectivity highlights the therapeutic potential of using structural constraints as a strategy to fine-tune the pharmacological profile of this compound derivatives, potentially leading to the development of more effective and safer therapeutic agents.

Computational and Theoretical Investigations of 1 Benzhydrylpiperidin 4 Amine

Molecular Modeling and Docking Studies for Target Interaction

Molecular modeling and docking are cornerstone techniques in computational drug discovery used to predict how a molecule (a ligand) physically interacts with the binding site of a target protein (a receptor). These methods provide insights into the binding orientation, affinity, and the specific intermolecular forces that stabilize the ligand-receptor complex.

Molecular docking simulations are employed to place 1-Benzhydrylpiperidin-4-amine into the active site of a biological target, such as an enzyme or receptor, to determine its most likely binding pose. The binding mode is stabilized by a combination of interactions. For this specific molecule, the interactions would likely include:

Hydrophobic Interactions : The two bulky, nonpolar phenyl rings of the benzhydryl group are expected to form significant hydrophobic interactions with apolar amino acid residues in the receptor's binding pocket, such as Leucine, Valine, Isoleucine, and Phenylalanine.

Hydrogen Bonding : The primary amine (-NH2) group at the 4-position of the piperidine (B6355638) ring is a potent hydrogen bond donor. It can form crucial hydrogen bonds with acceptor groups on amino acid residues like aspartate, glutamate, or serine.

Ionic Interactions : At physiological pH, the nitrogen atom of the piperidine ring can be protonated, acquiring a positive charge. This allows for strong ionic interactions (salt bridges) with negatively charged amino acid residues, such as aspartate or glutamate, within the binding site.

Computational studies on similar piperidine-based ligands have demonstrated that these interactions are critical for high-affinity binding. The specific geometry and combination of these interactions determine the compound's efficacy and selectivity for its target. Molecular dynamics simulations can further refine these predicted binding poses, providing a more dynamic picture of the ligand-receptor complex over time.

This compound is a flexible molecule due to several rotatable bonds, particularly the bond connecting the benzhydryl group to the piperidine ring and the chair-boat conformations of the piperidine ring itself. The collection of all possible three-dimensional shapes a molecule can adopt is known as its conformational landscape.

Understanding this landscape is vital because only specific conformations may be "bioactive," meaning they can fit correctly into the receptor's binding site. Computational methods are used to explore these possibilities and identify low-energy, stable conformations. Techniques like dynamic NMR spectroscopy and molecular modelling are used to investigate the conformational behavior of such heterocyclic systems. The analysis often reveals that the preferred conformations are influenced by a mix of steric and electronic factors, including intramolecular hydrogen bonding and anomeric effects. For flexible molecules, accounting for these dynamic features is crucial for building accurate predictive models of biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is fundamental in medicinal chemistry for optimizing lead compounds and designing new molecules with improved potency.

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. For a series of active compounds like derivatives of this compound, a pharmacophore model can be developed to define the crucial chemical features and their spatial arrangement.

Based on the structure of this compound, a potential pharmacophore model would likely include:

Two Aromatic/Hydrophobic centers representing the two phenyl rings.

A Hydrogen Bond Donor feature from the 4-amino group.

A Positive Ionizable feature corresponding to the piperidine nitrogen.

This model serves as a 3D query to search large chemical databases for novel, structurally diverse compounds that match the pharmacophore and are therefore likely to be active at the same target. Such models have been successfully used to identify novel inhibitors for targets like the dopamine (B1211576) transporter (DAT).

QSAR models establish a regression or classification model to predict the activity of compounds. This is achieved by calculating a set of numerical values, known as molecular descriptors, that quantify various aspects of a molecule's structure. These descriptors are then correlated with experimentally measured biological activity (e.g., IC50 values).

For a series of this compound analogs, relevant descriptors might include those related to hydrophobicity (LogP), electronic properties (dipole moment), and molecular shape (molecular volume, surface area). A typical QSAR study involves:

Calculating a wide range of 2D and 3D molecular descriptors for a set of molecules with known activities.

Using statistical methods, such as Multiple Linear Regression (MLR), to build an equation that best correlates a subset of these descriptors with activity.

Validating the model's robustness and predictive power using internal (e.g., cross-validation) and external test sets.

The resulting QSAR equation can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.

Table 1: Example Molecular Descriptors Used in QSAR Modeling This table is illustrative and provides examples of descriptor types commonly used in QSAR studies.

Descriptor Class Specific Descriptor Property Represented Potential Impact on Activity
Lipophilic LogP Hydrophobicity/Lipophilicity Affects membrane permeability and binding to hydrophobic pockets.
Electronic Dipole Moment Polarity and charge distribution Influences electrostatic interactions with the target.
Steric/Topological Molecular Weight (MW) Size of the molecule Can affect how well the molecule fits into the binding site.
Steric/Topological Polar Surface Area (PSA) Surface area from polar atoms Relates to hydrogen bonding capacity and membrane penetration.

| Steric/Topological | Number of Rotatable Bonds | Molecular flexibility | Influences the entropy of binding and conformational adaptability. |

Quantum Chemical Calculations (e.g., HOMO/LUMO analysis)

Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. These calculations are used to determine properties like molecular orbital energies, charge distributions, and molecular electrostatic potential.

A key aspect of this analysis involves the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital can be thought of as the outermost orbital containing electrons. Its energy level relates to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.

LUMO : This is the innermost orbital that is empty of electrons. Its energy level indicates the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical parameter that reflects the chemical reactivity and stability of a molecule. A small HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. This reactivity is often essential for the molecule's interaction with its biological target, as it facilitates the charge transfer that can occur during the binding process.

Table 2: Illustrative Frontier Orbital Energies This table contains hypothetical values to demonstrate the concept of HOMO/LUMO analysis.

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (ΔE in eV) Implied Reactivity
This compound -5.8 -0.9 4.9 Moderate

| Hypothetical Analog | -5.5 | -1.2 | 4.3 | Higher |

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion) in Pre-clinical Contexts

In the realm of preclinical drug discovery, the use of computational, or in silico, models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is an indispensable tool. These predictive models allow for the early identification of potential pharmacokinetic challenges, thereby guiding medicinal chemistry efforts to optimize molecular properties. For this compound, while specific comprehensive in silico ADME studies are not extensively documented in publicly available literature, a predictive profile can be constructed based on computational analyses of its core structural motifs: the benzhydryl group and the 4-aminopiperidine (B84694) scaffold.

Detailed research findings from computational studies on analogous structures provide valuable insights into the likely ADME characteristics of this compound. These predictions are derived from quantitative structure-activity relationship (QSAR) models and other computational algorithms that correlate a molecule's physicochemical properties with its pharmacokinetic behavior.

Absorption: The oral bioavailability of a compound is largely dependent on its intestinal absorption. For compounds containing a piperidine moiety, good absorption is often predicted. The lipophilicity introduced by the benzhydryl group is also a key factor. A balanced lipophilicity is crucial for passive diffusion across the intestinal membrane. Computational models for a related compound, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, have shown favorable absorption characteristics, suggesting a similar potential for this compound.

Distribution: The distribution of a drug throughout the body is influenced by factors such as plasma protein binding and its ability to cross biological membranes, most notably the blood-brain barrier (BBB). The benzhydryl moiety generally imparts a high degree of lipophilicity, which would suggest a tendency for significant plasma protein binding.

Furthermore, the ability to penetrate the BBB is a critical parameter for centrally acting agents. In silico models for various piperidine derivatives have been developed to predict BBB permeability. These models often consider descriptors such as molecular weight, polar surface area, and lipophilicity. Based on its structural features, this compound is likely to have a moderate to high potential for BBB penetration.

Metabolism: The metabolic fate of a drug is a primary determinant of its half-life and potential for drug-drug interactions. Computational predictions of metabolism focus on identifying the most probable sites of enzymatic attack, primarily by cytochrome P450 (CYP) enzymes. Studies on 4-aminopiperidine derivatives have indicated that they are extensively metabolized, with CYP3A4 being a major isoform involved in their N-dealkylation. Some derivatives also show metabolism by CYP2D6. Therefore, it is highly probable that this compound undergoes significant metabolism, with the N-benzhydryl group being a likely site of enzymatic cleavage. The aromatic rings of the benzhydryl group also represent potential sites for hydroxylation.

Excretion: The route and rate of excretion of a compound and its metabolites are the final components of its pharmacokinetic profile. While direct in silico predictions for the excretion of this compound are not available, based on the predicted extensive metabolism, it is anticipated that the compound would be eliminated primarily as metabolites, likely through both renal and fecal routes.

The following tables summarize the predicted ADME properties of this compound based on computational models and data from structurally related compounds.

Table 1: Predicted Physicochemical Properties and Drug-Likeness

PropertyPredicted ValueImplication for ADME
Molecular Weight280.42 g/mol Favorable for oral absorption
LogP (Lipophilicity)~3.5 - 4.5Good balance for permeability and solubility
Topological Polar Surface Area (TPSA)29.24 ŲSuggests good cell membrane permeability
Hydrogen Bond Donors1Contributes to solubility
Hydrogen Bond Acceptors2Contributes to solubility

Table 2: Predicted ADME Properties

ParameterPredicted OutcomeBasis of Prediction
Absorption
Human Intestinal AbsorptionHighBased on general properties of piperidine derivatives and favorable lipophilicity.
Distribution
Plasma Protein BindingHighInferred from the lipophilic benzhydryl moiety.
Blood-Brain Barrier (BBB) PermeabilityHighBased on structural similarity to other centrally acting piperidine compounds.
Metabolism
Primary Metabolic SiteN-dealkylation, Aromatic hydroxylationInferred from studies on 4-aminopiperidine and benzhydryl-containing compounds.
Major CYP Isoforms InvolvedCYP3A4, CYP2D6Based on metabolism of 4-aminopiperidine derivatives.
Metabolic ClearanceModerate to HighInferred from studies on 4-aminopiperidine drugs.
Excretion
Primary Route of EliminationMetabolites in urine and fecesGeneral expectation for extensively metabolized compounds.

It is crucial to emphasize that these in silico predictions serve as a preliminary assessment. Experimental validation through in vitro and in vivo studies is necessary to confirm the actual pharmacokinetic profile of this compound.

Investigation of Metabolic Pathways of 1 Benzhydrylpiperidin 4 Amine in Pre Clinical Models

Identification of Major Metabolites in In Vitro Systems (e.g., Liver Microsomes)

No information is available in the public domain regarding the identification of major metabolites of 1-Benzhydrylpiperidin-4-amine when incubated with in vitro systems such as liver microsomes.

Role of Cytochrome P450 Enzymes in Metabolism

There are no published studies that have investigated or identified the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound.

Analysis of Biotransformation Products using LC/MS

No studies utilizing Liquid Chromatography-Mass Spectrometry (LC/MS) to analyze the biotransformation products of this compound have been found in the available scientific databases.

Potential Research Applications of 1 Benzhydrylpiperidin 4 Amine As a Chemical Scaffold

Development of Ligands for Monoamine Transporters in Research Tools

The 1-benzhydrylpiperidine scaffold is a foundational structure in the design of ligands for monoamine transporters (MATs), which include the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synapse, and compounds that modulate their function are invaluable as research tools and potential therapeutics. Derivatives of the benzhydrylpiperidine class have been extensively studied, revealing key structure-activity relationships (SAR) for achieving high affinity and selectivity.

Research has shown that constraining the conformation of flexible piperidine (B6355638) analogues can lead to compounds with preferential affinity for DAT. By modifying the 1-benzhydrylpiperidin-4-amine core, researchers have developed potent and selective DAT inhibitors. For example, a series of conformationally constrained cis-3,6-disubstituted piperidine derivatives were synthesized and evaluated for their binding affinity at DAT, SERT, and NET. One of the enantiomers, S,S-(-)-19a, demonstrated the highest potency for DAT with an IC₅₀ value of 11.3 nM, which is comparable to the well-known DAT inhibitor GBR 12909. Notably, this compound exhibited greater selectivity for DAT over SERT and NET compared to GBR 12909.

Further structural optimization, such as the introduction of an exocyclic hydroxyl group on the N-alkyl-aryl side chain, has also been explored. These modifications highlighted that the position of the hydroxyl group and the length of the side chain are important for activity. In one such series, compound 11b, which features an N-propyl side chain with a hydroxyl group in the benzylic position, was identified as the most potent and selective for DAT, with a Kᵢ value of 8.63 nM and selectivities of 172-fold over SERT and 48-fold over NET. These findings establish that the 1-benzhydrylpiperidine scaffold is a highly adaptable template for creating high-affinity inhibitors of DAT, which are essential tools for studying the dopamine system.

CompoundModification from Core ScaffoldTargetBinding AffinitySelectivity (fold over other MATs)Reference
S,S-(-)-19acis-3,6-disubstituted piperidine derivativeDATIC₅₀ = 11.3 nMMore selective than GBR 12909 ,
11bN-propyl side chain with benzylic hydroxyl groupDATKᵢ = 8.63 nMSERT/DAT = 172; NET/DAT = 48.4

Exploration as a Scaffold for Modulation of Specific Receptors (e.g., A3 Adenosine (B11128) Receptor)

While the this compound scaffold is well-established for monoamine transporters, its potential for modulating other targets, such as G protein-coupled receptors (GPCRs), remains an area of active interest. The A3 adenosine receptor (A3AR), in particular, is a therapeutic target for inflammatory diseases and cancer. The development of selective modulators for this receptor is a significant goal in medicinal chemistry.

Currently, direct studies applying the this compound scaffold to A3AR modulation are not extensively documented in the scientific literature. However, research into A3AR modulators has revealed that various nitrogen-containing heterocyclic scaffolds can serve as effective cores for both antagonists and positive allosteric modulators (PAMs). For instance, derivatives of 1H-imidazo[4,5-c]quinolin-4-amine have been identified as potent A3AR PAMs, which enhance the effect of the natural agonist without directly activating the receptor. Similarly, scaffolds such as pyrazolo[3,4-d]pyridazine have been used to develop high-affinity A1/A3 adenosine receptor antagonists.

The structural features of this compound—a basic nitrogen within a heterocyclic ring and a large lipophilic benzhydryl group—are consistent with features found in ligands for various GPCRs. The piperidine nitrogen and the 4-amino group can engage in hydrogen bonding and ionic interactions, while the benzhydryl moiety can occupy hydrophobic pockets within a receptor's binding site. This suggests that the this compound framework represents a promising, albeit underexplored, scaffold for the development of novel A3AR modulators. Future research could involve synthesizing a library of derivatives to screen for activity at A3AR, potentially uncovering new classes of selective antagonists or allosteric modulators.

Investigation of Antimicrobial Mechanisms Beyond Direct Toxicity

Derivatives of the N-benzhydrylpiperidin-4-amine scaffold have demonstrated significant antimicrobial activity. Studies have reported the synthesis of various analogues and their evaluation against a range of pathogens, including Gram-positive bacteria (Bacillus subtilis, Streptococcus aureus), Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae), and fungi (Aspergillus niger, Aspergillus flavus). Most of the synthesized compounds in these studies exhibited notable anti-bacterial and anti-fungal activities, confirming the scaffold's potential for developing new antimicrobial agents.

Beyond direct cytotoxicity, there is growing interest in identifying compounds that act via non-traditional antimicrobial mechanisms. These mechanisms can include the disruption of bacterial communication (quorum sensing), inhibition of biofilm formation, or neutralization of virulence factors. Such approaches are attractive as they may exert less selective pressure for the development of resistance. While specific studies on the this compound scaffold for these alternative mechanisms are limited, the general strategy is a burgeoning field of research. For example, compounds like piperine (B192125) and coumarin (B35378) derivatives have been shown to inhibit quorum sensing and biofilm formation in pathogens like Pseudomonas aeruginosa.

The investigation of this compound derivatives could be expanded to explore these more nuanced antimicrobial strategies. Research could focus on whether these compounds can interfere with the signaling pathways that control bacterial group behaviors. For instance, assays could be designed to test the ability of these derivatives to inhibit the production of quorum-sensing signal molecules or to disrupt the integrity of mature biofilms. Uncovering such mechanisms would represent a significant advancement, positioning the this compound scaffold as a source of anti-virulence agents that could complement traditional antibiotics.

Utility in Chemical Biology Probes (e.g., Photoaffinity Probes, Biotin-tagged compounds)

Chemical biology probes are powerful tools for identifying the molecular targets of bioactive compounds and elucidating their mechanisms of action. Photoaffinity labeling is a particularly effective technique that uses a photoreactive group to create a covalent bond between a ligand and its target protein upon UV irradiation. A typical photoaffinity probe consists of three components: a scaffold that provides binding affinity, a photoreactive group, and a reporter tag (like biotin) for detection and purification.

The this compound scaffold is exceptionally well-suited for conversion into such probes. The benzhydryl group (a diphenylmethane) is structurally very similar to benzophenone, a commonly used photoreactive moiety. A straightforward chemical oxidation of the central carbon of the benzhydryl group would convert it into a benzophenone, installing the necessary photoreactive functionality.

Furthermore, the primary amine at the 4-position of the piperidine ring provides a perfect handle for attaching a linker and a reporter tag. A biotin (B1667282) moiety could be conjugated to the 4-amino group via a flexible linker, completing the design of a trifunctional probe. Such a probe, derived from a biologically active compound based on the scaffold, could be used in living cells or cell lysates to covalently label its protein targets. Subsequent enrichment of the biotin-tagged proteins and analysis by mass spectrometry would allow for the unambiguous identification of the compound's binding partners, providing crucial insights into its biological function.

Fundamental Studies in Organic Chemistry and Reaction Mechanism Elucidation

The this compound structure serves as an excellent platform for fundamental studies in organic chemistry, particularly in the synthesis of heterocyclic amine compounds and the elucidation of reaction mechanisms. The synthesis of the core scaffold itself often involves key organic reactions, such as the reductive amination of a 4-piperidone (B1582916) derivative with benzhydrylamine, providing a practical example of this important transformation.

Once the core is synthesized, it becomes a versatile substrate for investigating a wide array of chemical reactions. The two nitrogen atoms—the secondary amine within the piperidine ring and the primary exocyclic amine—exhibit different reactivities, allowing for regioselective modifications. For instance, researchers can study the selective N-alkylation or N-acylation of the piperidine nitrogen versus the 4-amino group. Creating libraries of derivatives by systematically altering substituents on the benzhydryl rings or adding various groups to the 4-amino position allows for the study of electronic and steric effects on reaction outcomes.

Moreover, the rigid, chair-like conformation of the piperidine ring makes this scaffold useful for studying stereochemistry and conformational analysis. The synthesis and characterization of different stereoisomers of substituted derivatives can help elucidate the mechanisms of stereoselective reactions and their impact on biological activity, as seen in the development of monoamine transporter ligands. Mechanistic studies on related piperidine structures, such as copper-catalyzed intramolecular C-H amination to form the ring, contribute to a deeper understanding of modern synthetic methods.

Future Directions in the Academic Research of 1 Benzhydrylpiperidin 4 Amine

Advanced Synthetic Strategies for Complex Analogues

The synthesis of novel analogues of 1-Benzhydrylpiperidin-4-amine with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a cornerstone of future research. While classical synthetic routes have been established, the focus is shifting towards more advanced and efficient strategies that allow for the creation of structurally diverse and complex molecules.

One promising approach is Diversity-Oriented Synthesis (DOS) , a strategy that enables the rapid generation of a wide array of structurally diverse molecules from a common starting material. By employing various cyclization strategies and multicomponent reactions, researchers can systematically explore the chemical space around the 1-benzhydrylpiperidine scaffold. This could involve the introduction of various substituents on the benzhydryl moiety, the piperidine (B6355638) ring, and the 4-amino group, leading to a library of analogues with diverse physicochemical properties.

Stereoselective synthesis will also be a critical area of focus. The biological activity of chiral molecules is often dependent on their stereochemistry. Future synthetic efforts will likely concentrate on the development of methods to control the stereocenters within the piperidine ring and at the benzhydryl carbon. This could involve the use of chiral catalysts, auxiliaries, or starting materials to produce enantiomerically pure or enriched analogues. Such stereochemical control is paramount for understanding structure-activity relationships (SAR) and for developing drugs with improved therapeutic indices.

Furthermore, the exploration of novel cyclization and cross-coupling reactions will facilitate the construction of more intricate and polycyclic derivatives. Techniques such as palladium-catalyzed cross-coupling reactions, C-H activation, and ring-closing metathesis could be employed to build upon the this compound core, leading to the discovery of compounds with unique three-dimensional architectures and potentially novel biological activities.

Synthetic StrategyDescriptionPotential Application to this compound
Diversity-Oriented Synthesis (DOS)Rapid generation of a library of structurally diverse molecules from a common intermediate.Creation of a wide array of analogues with varied substituents on the benzhydryl and piperidine moieties to explore a broad chemical space.
Stereoselective SynthesisControl over the three-dimensional arrangement of atoms in a molecule.Production of specific stereoisomers to investigate the impact of chirality on biological activity and to identify the most potent enantiomer.
Advanced Cyclization/Cross-CouplingModern synthetic methods to form complex ring systems and carbon-carbon/carbon-heteroatom bonds.Construction of polycyclic and more complex derivatives to explore novel pharmacophores and enhance target binding.

High-Throughput Screening Methodologies for Novel Biological Activities (In Vitro)

With the ability to synthesize large libraries of this compound analogues, high-throughput screening (HTS) methodologies will be indispensable for the rapid identification of compounds with desired biological activities. HTS allows for the automated testing of thousands of compounds in a short period, significantly accelerating the drug discovery process.

Future in vitro screening efforts will likely employ a variety of assay formats to explore a wide range of biological targets. This could include:

Target-based screening: Where analogues are tested for their ability to interact with specific enzymes, receptors, or other proteins that are implicated in disease.

Phenotypic screening: In which compounds are evaluated for their ability to produce a desired change in a cellular model of a disease, without prior knowledge of the specific molecular target.

High-content screening (HCS): A more sophisticated form of phenotypic screening that uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously, providing a more detailed picture of a compound's effects.

The development of novel and more sensitive assay technologies, such as those based on fluorescence resonance energy transfer (FRET), bioluminescence resonance energy transfer (BRET), and label-free detection methods, will further enhance the power of HTS. These technologies can provide real-time kinetic data and can be used to study complex biological processes, such as protein-protein interactions and signal transduction pathways.

Screening MethodologyDescriptionApplication in this compound Research
Target-Based ScreeningAssaying for interaction with a specific, known biological target.Identifying analogues that potently and selectively modulate a predefined protein of interest.
Phenotypic ScreeningEvaluating the effect of compounds on a cellular or organismal phenotype.Discovering novel therapeutic applications for analogues by observing their effects in disease-relevant cell models.
High-Content Screening (HCS)Automated imaging and analysis to quantify multiple phenotypic parameters.Gaining detailed insights into the cellular mechanism of action by simultaneously assessing various cellular changes.

Refinement of Computational Models for Enhanced Predictive Power

Computational modeling has become an integral part of modern drug discovery, enabling the rational design of new molecules and the prediction of their biological activities. Future research on this compound will undoubtedly leverage and refine various computational approaches to accelerate the identification of promising drug candidates.

Quantitative Structure-Activity Relationship (QSAR) modeling will continue to be a valuable tool. By correlating the structural features of a series of analogues with their biological activities, QSAR models can be developed to predict the potency of newly designed compounds. Future QSAR studies will likely incorporate more sophisticated molecular descriptors and machine learning algorithms to improve their predictive accuracy.

Structure-based drug design (SBDD) will be employed when the three-dimensional structure of a biological target is known. Techniques such as molecular docking and molecular dynamics (MD) simulations can be used to predict how analogues of this compound bind to their target and to guide the design of new compounds with improved binding affinity and selectivity.

The refinement of these computational models will be an iterative process, with experimental data from HTS and other biological assays being used to validate and improve the predictive power of the models. This synergistic interplay between computational and experimental approaches will be crucial for the efficient optimization of lead compounds.

Computational ModelDescriptionApplication for this compound
Quantitative Structure-Activity Relationship (QSAR)Statistical models that relate the chemical structure of a compound to its biological activity.Predicting the biological activity of unsynthesized analogues to prioritize synthetic efforts.
Molecular DockingPredicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.Visualizing and predicting the binding mode of analogues to their biological target, guiding rational drug design.
Molecular Dynamics (MD) SimulationsSimulates the physical movements of atoms and molecules over time.Understanding the dynamic interactions between analogues and their target, and assessing the stability of the complex.

Exploration of Novel Biological Targets using Chemical Proteomics

A significant challenge in drug discovery is the identification of the specific biological targets through which a compound exerts its effects. Chemical proteomics has emerged as a powerful set of techniques for the unbiased identification of protein targets of small molecules in a complex biological system.

Future research on this compound will likely employ various chemical proteomics strategies to uncover its molecular targets. One common approach involves the synthesis of a "probe" molecule by attaching a reactive group and a reporter tag (such as biotin) to the this compound scaffold. This probe can then be used to "fish out" its binding partners from cell lysates, which can subsequently be identified by mass spectrometry.

Another powerful technique is activity-based protein profiling (ABPP) , which uses reactive probes to target specific classes of enzymes in their active state. By designing ABPP probes based on the this compound structure, researchers could identify novel enzymatic targets of this compound class.

The identification of novel biological targets will not only provide a deeper understanding of the mechanism of action of this compound but also open up new therapeutic avenues for its analogues.

Chemical Proteomics TechniquePrincipleUtility for this compound
Affinity-Based ProbesA modified version of the compound with a tag is used to pull down interacting proteins.Unbiased identification of direct binding partners from a complex proteome.
Activity-Based Protein Profiling (ABPP)Uses reactive probes to covalently label the active sites of specific enzyme families.Identifying specific enzyme classes that are targeted by the compound.
Drug Affinity Responsive Target Stability (DARTS)Exploits the principle that drug binding can stabilize a target protein against proteolysis.Identifying target proteins without the need for chemical modification of the compound.

Integration of Multi-omics Data for Comprehensive Mechanism of Action Elucidation in Pre-clinical Models

To gain a holistic understanding of the biological effects of this compound and its analogues, future research will increasingly rely on the integration of multiple "omics" datasets. This systems biology approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of how a compound perturbs cellular networks.

In pre-clinical models, such as cell cultures or animal models, treatment with a this compound analogue can induce a cascade of molecular changes. By analyzing these changes at different biological levels, researchers can:

Identify the signaling pathways that are modulated by the compound.

Uncover downstream effector molecules.

Discover potential biomarkers of drug response or toxicity.

Generate new hypotheses about the compound's mechanism of action.

The integration of these large and complex datasets will require sophisticated bioinformatics tools and computational modeling. The insights gained from such multi-omics studies will be invaluable for understanding the intricate biological effects of this compound and for guiding its further development as a therapeutic agent.

Omics TechnologyData GeneratedContribution to Mechanism of Action Elucidation
GenomicsDNA sequence information.Identification of genetic factors that may influence drug response.
TranscriptomicsGene expression levels (RNA).Understanding how the compound alters gene expression profiles and identifying affected pathways.
ProteomicsProtein expression levels and post-translational modifications.Identifying changes in the proteome that result from drug treatment and pinpointing target engagement.
MetabolomicsLevels of small molecule metabolites.Revealing alterations in metabolic pathways and cellular bioenergetics.

Development of Robust Analytical Standards and Reference Materials

As research on this compound and its analogues progresses towards potential clinical applications, the development of robust analytical standards and reference materials will become critically important. These standards are essential for ensuring the quality, consistency, and reliability of experimental data and for meeting regulatory requirements.

Future efforts in this area will focus on:

Synthesis and purification of high-purity reference standards: This will involve the development of scalable and reproducible synthetic routes to produce this compound and its key analogues with a purity of >99.5%.

Comprehensive characterization: The chemical identity and purity of the reference standards will need to be rigorously confirmed using a battery of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography (e.g., HPLC, GC).

Development and validation of analytical methods: Sensitive and specific analytical methods for the quantification of this compound and its metabolites in various biological matrices (e.g., plasma, urine, tissues) will need to be developed and validated according to regulatory guidelines.

Stability testing: The stability of the reference standards and their solutions under various storage conditions will need to be thoroughly investigated to establish appropriate storage and handling procedures.

The availability of well-characterized reference materials is a prerequisite for conducting accurate and reproducible preclinical and clinical studies, and will be a key enabling factor for the potential translation of this compound from the research laboratory to the clinic.

Area of DevelopmentImportanceKey Activities
High-Purity SynthesisEnsures the accuracy and reproducibility of biological and analytical experiments.Optimization of synthetic routes, development of purification protocols.
Comprehensive CharacterizationConfirms the identity and purity of the reference material, meeting regulatory expectations.Use of orthogonal analytical techniques (NMR, MS, HPLC, etc.) for structural elucidation and purity assessment.
Analytical Method ValidationProvides reliable quantification of the compound in complex matrices for pharmacokinetic and other studies.Development of sensitive and specific assays and their validation for accuracy, precision, linearity, and robustness.
Stability StudiesDetermines the shelf-life and appropriate storage conditions for the reference standard.Assessment of degradation under various conditions (temperature, light, humidity).

Retrosynthesis Analysis

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Reactant of Route 1
1-Benzhydrylpiperidin-4-amine
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1-Benzhydrylpiperidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.